molecular formula C16H14BrN5O2 B2956173 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097888-15-6

1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2956173
CAS No.: 2097888-15-6
M. Wt: 388.225
InChI Key: CYHKIAPYWHXTFM-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]benzazoles, which are structurally similar to the compound , has been achieved through a transition-metal-free oxidative N–N bond formation strategy . This strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]benzazoles was confirmed by obtaining the first single crystal structure . This provides a solid basis for understanding the structure of the compound “this compound”.


Chemical Reactions Analysis

The key reaction in the synthesis of [1,2,4]triazolo[1,5-a]benzazoles is the oxidative N–N bond formation . The mechanism of this reaction was investigated using an intramolecular competition reaction .

Scientific Research Applications

Antibacterial Agents

Compounds related to azetidinones and triazolopyrimidines have been synthesized and studied for their antibacterial properties. For example, azetidinylquinolones have shown promising in vitro and in vivo antibacterial activity, with the absolute stereochemistry at the asymmetric centers being crucial for enhancing activity (Frigola et al., 1995). These findings underscore the potential of azetidinone derivatives in developing new antibacterial agents.

Antimicrobial Activity

The synthesis of new pyrazole, fused pyrazolopyrimidine, and triazolopyrimidine derivatives has also been explored, with these compounds displaying antimicrobial activity. This highlights the versatility of triazolopyrimidine derivatives in the design of antimicrobial agents (Abunada et al., 2008).

Chemical Synthesis and Characterization

Research into the chemical synthesis and characterization of azetidinone and triazolopyrimidine derivatives provides insights into their potential applications. For instance, the synthesis of bridged azabicyclic compounds using radical translocation reactions demonstrates the chemical versatility and potential for creating novel structures (Ikeda et al., 1996).

Antitumor Antibiotics

Derivatives of azetidinone, such as those undergoing intramolecular azide to alkene cycloadditions, have been investigated for their potential as antitumor antibiotics. This research avenue suggests that azetidinone derivatives could play a role in developing new cancer therapies (Hemming et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, including pyrazolopyrimidines and triazinopyrimidines, further illustrates the broad utility of these chemical frameworks in scientific research. These efforts contribute to the development of new compounds with potential applications in drug discovery and materials science (Abdelriheem et al., 2017).

Anticonvulsant and Antidepressant Activities

Exploration into the pharmacological activities of pyridopyrimidine derivatives, including their anticonvulsant and antidepressant effects, highlights the potential for these compounds in therapeutic applications. This research demonstrates the importance of chemical derivatives in addressing neurological and mental health conditions (Zhang et al., 2016).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine core is found in many compounds with various types of biological activities, indicating its potential for future research and development . Further studies could focus on the synthesis of new derivatives and their potential applications in medicinal chemistry.

Properties

IUPAC Name

(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHKIAPYWHXTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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